Product packaging for Thiobenzamide(Cat. No.:CAS No. 2227-79-4)

Thiobenzamide

Cat. No.: B147508
CAS No.: 2227-79-4
M. Wt: 137.2 g/mol
InChI Key: QIOZLISABUUKJY-UHFFFAOYSA-N
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Description

Historical Context of Thioamide Chemistry

The history of thioamide chemistry dates back to the 19th century. Early methods for synthesizing thioamides, compounds characterized by the R-C(=S)-NR'R'' functional group, often involved the reaction of amides with phosphorus sulfides. A prominent example is the use of phosphorus pentasulfide (P₂S₅), a method first described in the 1870s. fishersci.ca This approach, while foundational, sometimes presented challenges in terms of reaction conditions and generality.

Alternative reagents for the thionation of amides were subsequently developed to address some of these limitations. Lawesson's reagent, a more soluble and often milder alternative to P₂S₅, emerged as a significant tool in thioamide synthesis. fishersci.cafishersci.atfishersci.cafishersci.ca Another notable synthetic route is the Willgerodt-Kindler reaction, which can yield thioamides under specific conditions. fishersci.cafishersci.atwikipedia.org

Historically, thioamides were also explored as synthetic isosteres for amide bonds in peptides, a concept that predates their discovery in natural products. fishersci.ca Early synthetic routes for thioamides were sometimes considered unwieldy and lacked broad applicability. americanelements.com However, the development of new methodologies, such as a general synthesis from nitriles using thioacetamide (B46855) in an acidic system reported in the mid-20th century, marked progress in making thioamides more accessible for chemical investigation. americanelements.com Contemporary research continues to refine and discover new synthetic strategies, including multicomponent coupling reactions and methods utilizing elemental sulfur, highlighting the ongoing importance of efficient thioamide synthesis. fishersci.atfishersci.cafishersci.dkthermofisher.in

Academic Significance of this compound in Contemporary Chemical Research

This compound holds considerable academic significance in modern chemical research, serving as a key representative of the thioamide class and a versatile subject of study. Its importance spans several areas, from fundamental chemical property investigations to its application in complex synthesis and materials science.

One area of academic focus is the study of the fundamental chemical and physical properties of this compound. The replacement of the oxygen atom in benzamide (B126) with a sulfur atom leads to notable differences in characteristics such as polarity and rotational barriers. americanelements.com Thioamides, including this compound, are generally less polar than their corresponding amides. americanelements.com The C=N bond in thioamides exhibits greater multiple bond character, resulting in a larger rotational barrier compared to amides. americanelements.com For instance, the rotational barrier about the C=S-NH bond has been determined through research. ontosight.ai Hydrogen bonding interactions involving the thioamide group also differ, with the C=S group being a weaker hydrogen bond acceptor and the N-H proton being more acidic and a better hydrogen bond donor. americanelements.com Research also explores the conformational preferences of thioamides. americanelements.comontosight.ai

This compound is widely utilized as a crucial building block in organic synthesis, particularly for the construction of various heterocyclic compounds. fishersci.at Its reactivity, influenced by the thiocarbonyl group, allows for diverse transformations. Academic research continuously develops new synthetic methodologies that incorporate this compound or its derivatives to access complex molecular architectures. fishersci.atfishersci.cawikipedia.orgfishersci.dkthermofisher.in

Furthermore, this compound serves as a valuable model compound for investigating specific chemical phenomena. For example, it has been used to study the oxidative bioactivation of thiocarbonyl compounds. thermofisher.inherts.ac.ukalfa-chemistry.com Research in this area examines how the compound is metabolized and how its reactive intermediates interact with biological molecules, such as proteins and lipids. thermofisher.inherts.ac.ukalfa-chemistry.com Structure-activity relationship studies on substituted thiobenzamides have provided insights into how electronic and steric effects influence the reactivity and properties of the thioamide functional group. herts.ac.ukalfa-chemistry.comnih.gov

The ability of the sulfur atom in thioamides to coordinate with metal centers makes this compound and its derivatives interesting ligands in coordination chemistry. americanelements.comthermofisher.in Academic research explores the synthesis and properties of metal complexes containing this compound ligands, investigating their potential applications in catalysis or materials science.

Studies also delve into the solid-state properties of this compound and its derivatives, including crystal structure analysis and the impact of substituents on crystal packing and disorder. fishersci.ca

While excluding details on dosage and safety, it is pertinent to note that academic research has explored the potential biological activities of this compound derivatives, including investigations into antimicrobial, antifungal, and anticancer properties. nih.govwikipedia.orgwikidata.org These studies represent areas of active chemical investigation into the potential utility of the thioamide scaffold.

PropertyAmidesThioamides (including this compound)Reference
PolarityMore polarLess polar americanelements.com
C-N Rotational BarrierSmallerLarger americanelements.com
C=O/C=S Hydrogen BondingC=O is a better hydrogen bond acceptorC=S is a weaker hydrogen bond acceptor americanelements.com
N-H AcidityLess acidicMore acidic americanelements.com
Synthesis Method (Examples)DescriptionHistorical ContextReference
Amide + Phosphorus SulfidesReaction of amides with reagents like P₂S₅ or Lawesson's reagent.Early (since 1870s) fishersci.cafishersci.atfishersci.cafishersci.ca
Willgerodt-Kindler ReactionReaction involving aldehydes/ketones, amines, and sulfur.Established fishersci.cafishersci.atwikipedia.org
Nitrile + ThioacetamideSynthesis from nitriles in acidic medium using thioacetamide.Mid-20th Century americanelements.com
Multicomponent ReactionsMore recent, step-economic approaches involving multiple reactants.Contemporary fishersci.atfishersci.cafishersci.dk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NS B147508 Thiobenzamide CAS No. 2227-79-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOZLISABUUKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062280
Record name Benzenecarbothioamide
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Molecular Weight

137.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2227-79-4
Record name Thiobenzamide
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Record name Thiobenzamide
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Record name Benzenecarbothioamide
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Record name Benzenecarbothioamide
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Record name Thiobenzamide
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Record name THIOBENZAMIDE
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Synthetic Methodologies and Strategies for Thiobenzamide and Its Derivatives

Conventional Synthetic Approaches to Thiobenzamide and Substituted Thiobenzamides

Conventional methods for synthesizing thiobenzamides primarily involve the modification of existing functional groups or the construction of the thioamide moiety from simpler precursors. These approaches often utilize readily available starting materials such as amides, nitriles, or acyl halides.

Thionation Reactions of Benzamides and Analogous Precursors

One of the most straightforward and widely employed methods for synthesizing thiobenzamides is the thionation of the corresponding benzamides. This transformation involves replacing the carbonyl oxygen atom (C=O) with a sulfur atom (C=S). Various thionating reagents have been developed for this purpose, with phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent being among the most common.

The reaction typically involves heating the benzamide (B126) with the thionating reagent in a suitable solvent. Phosphorus pentasulfide (P₄S₁₀) is a traditional reagent for this conversion. ontosight.aithermofisher.in Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is another highly effective thionating agent, often preferred due to its higher solubility in organic solvents and milder reaction conditions compared to phosphorus pentasulfide. fishersci.atfishersci.no The thionation of benzamides using these reagents provides a direct route to thiobenzamides.

The Willgerodt-Kindler Reaction and its Evolved Protocols

The Willgerodt-Kindler reaction is a classical method for the synthesis of thioamides, including thiobenzamides and their derivatives. This reaction typically involves the condensation of an aryl aldehyde, a secondary amine, and sulfur. The reaction sequence generally proceeds through a series of complex rearrangements and sulfur incorporation to yield the desired thioamide.

The Willgerodt-Kindler reaction is considered a valuable method for accessing thioamides. fishersci.at

Traditional Willgerodt-Kindler reactions often require high temperatures and long reaction times. The development of base-catalyzed protocols has provided milder and more efficient routes to thiobenzamides. The addition of a catalytic amount of a base, such as sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O), can significantly enhance the reaction efficiency and improve yields.

Studies have shown that base catalysts facilitate the nucleophilic cleavage of elemental sulfur, generating reactive polysulfide anions that are crucial for the thionation process. This catalytic approach expands the applicability of the Willgerodt-Kindler reaction for synthesizing various thiobenzanilides and primary thiobenzamides under milder conditions. For instance, the reaction of benzaldehyde (B42025) with aniline (B41778) and sulfur in the presence of Na₂S·9H₂O has been shown to afford thiobenzanilides in good yields, with yields increasing with higher base concentrations.

In line with the principles of green chemistry, efforts have been made to develop catalyst-free and solvent-free variations of the Willgerodt-Kindler reaction for this compound synthesis. These adaptations aim to reduce the environmental impact and simplify the reaction workup.

Microwave irradiation has been explored as a method to accelerate the Willgerodt-Kindler reaction, sometimes in conjunction with solid acid catalysts like montmorillonite (B579905) K-10 or even under solvent-free conditions. fishersci.at While some studies have investigated microwave-enhanced synthesis of this compound derivatives using catalysts, the concept of catalyst-free and solvent-free conditions represents an evolution towards more sustainable synthetic protocols. fishersci.at

Synthetic Routes from Aryl Nitriles and Sulfur-Containing Reagents

Aryl nitriles can serve as precursors for the synthesis of thiobenzamides through reactions involving sulfur-containing reagents. The conversion of a nitrile group (-CN) to a thioamide group (-C(=S)NH₂) typically involves the reaction with hydrogen sulfide (H₂S) or other sulfur sources, often under specific reaction conditions and in the presence of catalysts.

Benzonitrile (B105546), for example, can undergo reactions that lead to the formation of the thioamide functionality. While detailed specific examples of this compound synthesis directly from benzonitrile and simple sulfur reagents like H₂S were not extensively detailed in the provided snippets, the general transformation of nitriles to thioamides using sulfur sources is a recognized synthetic strategy. Hydrogen sulfide is a commonly used sulfur source in organic synthesis.

Preparation via Acyl Halides and Amine Condensations

Another approach to synthesizing thiobenzamides involves starting from acyl halides, specifically benzoyl halides, and reacting them with amines, followed by a thionation step or using a sulfur-containing amine equivalent. The reaction of benzoyl chloride with an amine would initially yield a benzamide. This formed benzamide could then be subjected to thionation using reagents like phosphorus pentasulfide or Lawesson's reagent, as described in Section 2.1.1, to afford the desired this compound.

Alternatively, the synthesis could potentially involve the reaction of an acyl halide with a sulfur-containing amine equivalent or a reagent that facilitates the direct incorporation of sulfur during the condensation process. However, the provided search results primarily highlight the use of benzoyl chloride in the synthesis of various compounds, including the formation of amides, suggesting that this route would likely involve an intermediate amide thionation step for this compound synthesis.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot found in search results
Benzamide2331, 182768 fishersci.no, 55-21-0
Phosphorus pentasulfide (P₄S₁₀)14817 ontosight.aiherts.ac.uk, 16136710
Lawesson's Reagent87949 fishersci.atthermofisher.infishersci.no
Benzyl chloride7503
Sulfur5362487
Morpholine8083, 13393622, 11314374, 50987743, 43477036
Benzonitrile7505, 80222, 145901-82-2, 9838729, 22596407
Hydrogen sulfide402
Benzoyl chloride7412, 78282, 14719554
3-Nitrothis compound12668182 fishersci.at
4-Methylthis compound737209 thermofisher.in
4-Methoxythis compound736827 fishersci.no
4-(Dimethylamino)-N-(4-methoxyphenyl)benzothioamide886126 ontosight.ai

Illustrative Data Table: Willgerodt-Kindler Reaction Yields

AldehydeAmineCatalystConditionsProductYield (%)Source
BenzaldehydeAnilineNa₂S·9H₂O (cat.)Not specified in detailThiobenzanilide (B1581041)up to 91
BenzaldehydeAnilineNoneConventional WK reactionThiobenzanilide15
4-(dimethylamino)benzaldehydeMorpholineMontmorillonite K-10Microwave irradiation4-(dimethylamino)phenylmethanethione43
BenzaldehydeMorpholineMontmorillonite K-10Microwave irradiationMorpholin-4-yl(phenyl)methanethione67
BenzaldehydeMorpholineMontmorillonite K-10Microwave irradiationPhenyl(morpholino)methanethiones derivativesOptimized
BenzaldehydeAqueous ammoniaNa₂S·9H₂O (cat.)Not specified in detailPrimary this compoundEffective

Utilization of Advanced Thiobenzoylation Reagents in Synthesis

The synthesis of this compound and its derivatives often involves the introduction of the thiobenzoyl group (C<0xE2><0x82><0x86>H<0xE2><0x82><0x85>CS-). While traditional thionation reagents like phosphorus pentasulfide (P<0xE2><0x82><0x84>S<0xE2><0x82><0x81><0xE2><0x82><0x80>) and Lawesson's reagent are widely used, the exploration of advanced thiobenzoylation reagents offers potential advantages in terms of reactivity, selectivity, and milder reaction conditions.

One approach involves the use of activated dithioesters. For instance, S-thiobenzoylglycolic acid has been evaluated for its reactivity in the synthesis of thioamides. Studies have shown that the reaction of S-thiobenzoylglycolic acid with primary amines can yield thioamides, although the conversion might vary depending on the reaction conditions and the specific amine used. mdpi.com Another reagent explored is 2-benzothiazolyl dithiobenzoate, which has been reported as an effective thiobenzoylation reagent for the synthesis of this compound derivatives and O-thiobenzoates. mdpi.comkchem.orgresearchgate.netresearchgate.netresearchgate.net This highlights the ongoing search for more efficient and convenient thiobenzoylation agents to facilitate the synthesis of this compound scaffolds.

Advancements in Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally friendly synthetic methods for this compound and its derivatives. These advancements aim to minimize the use of hazardous solvents and reagents, reduce energy consumption, and generate less waste.

Microwave-Assisted Synthetic Procedures

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering accelerated reaction rates, reduced reaction times, and often improved yields compared to conventional heating methods. Microwave-assisted procedures have been successfully applied to the synthesis of this compound derivatives and related sulfur-containing heterocycles.

For example, microwave irradiation has been utilized in the one-pot preparation of N-substituted thioamides from acyl halides and amines using a H<0xE2><0x82><0x82>O/PSCl<0xE2><0x82><0x83>/Et<0xE2><0x82><0x83>N thionating system under solvent-free conditions. niscpr.res.in This method demonstrates the efficiency of microwave heating in promoting rapid reactions. Microwave irradiation has also been employed in the synthesis of thiazole (B1198619) derivatives from aryl ketones, thiosemicarbazide, and substituted phenacyl bromides under solvent-free conditions. bepls.com Furthermore, the Willgerodt-Kindler reaction, a known method for synthesizing thioamides, has been enhanced by microwave irradiation, particularly under heterogeneous acid catalysis, for the preparation of this compound derivatives. scholarscentral.comthieme-connect.de Microwave-assisted cyclodehydration of N-(4-hydroxybutyl)this compound has also been reported for the synthesis of tetrahydro-1,3-thiazepines. beilstein-journals.org

Solvent-Free Reaction Conditions in this compound Synthesis

Conducting reactions under solvent-free conditions is a highly desirable approach in green chemistry, eliminating the need for often volatile and toxic organic solvents. Several methods for synthesizing this compound and its derivatives have been developed that utilize solvent-free environments.

One such method involves the reaction of aryl nitriles with sodium sulfide nonahydrate catalyzed by an ionic liquid at room temperature, providing a green and efficient route to thioamides, including this compound derivatives. rsc.org Another solvent-free approach for the synthesis of aryl thioamides involves a catalyst-free Willgerodt-Kindler reaction performed at 100 <0xC2><0xB0>C using cyclic secondary amines and elemental sulfur. mdpi.com This method is notable for its clean reaction conditions. The decomposition of benzoylthioureas into benzamides and thiobenzamides using iodine-alumina as a catalyst under solvent-free microwave irradiation conditions has also been reported. rsc.org Additionally, a chromatography-free one-pot synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization has been achieved under solvent-free conditions using Lawesson reagent and tert-butyl hydrogen peroxide. rsc.org

Application of Ionic Liquids as Reaction Media

Ionic liquids (ILs) have gained significant attention as environmentally benign alternatives to traditional organic solvents due to their unique properties, such as low vapor pressure, high thermal stability, and good solvating ability. ILs have been successfully employed as reaction media for the synthesis of this compound derivatives and related compounds.

Ionic liquids have been used as efficient and recyclable reaction media for the preparation of <0xE2><0x88><0xA0>-bromoketones and thiazoles from ketones and thioamides. scirp.org The cyclocondensation of <0xE2><0x88><0xA0>-tosyloxyketones with this compound in ionic liquids like [BMIM]PF<0xE2><0x82><0x86> has been shown to be more efficient and faster than in conventional organic solvents, with the possibility of recycling the ionic liquid. mdpi.com A novel method for the synthesis of thioamides from aryl nitriles and sodium sulfide catalyzed by the ionic liquid [DBUH][OAc] at room temperature has been developed, demonstrating the effectiveness of ILs as both solvent and catalyst. rsc.orgmdpi.com

Copper-Catalyzed Decarboxylative Thioamidation Reactions

Decarboxylative reactions, which involve the loss of a carbon dioxide molecule, represent an attractive strategy for forming carbon-heteroatom bonds. Copper catalysis has been successfully applied in decarboxylative thioamidation reactions for the synthesis of thioamides.

A copper-catalyzed decarboxylative thioamidation between <0xE2><0x88><0xA0>-keto carboxylic acids and amines in the presence of sulfur under neat conditions has been reported, providing a facile and site-selective approach to access <0xE2><0x88><0xA0>-keto thioamides. mdpi.com Another decarboxylative strategy for the synthesis of thioamides involves a three-component reaction of arylacetic or cinnamic acids, amines, and elemental sulfur powder, which can proceed without the need for a transition metal or external oxidant. mdpi.comorganic-chemistry.org This highlights the utility of decarboxylative approaches in conjunction with copper catalysis or even under metal-free conditions for constructing the thioamide functionality.

Multicomponent Reaction Strategies for this compound-Derived Structures

Multicomponent reactions (MCRs) are convergent synthetic processes where three or more reactants combine in a single step to form a product containing structural elements of all the starting materials. MCRs offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. This compound and its derivatives have been utilized as building blocks in various MCRs to construct complex heterocyclic structures.

Reaction Mechanisms and Reactivity of Thiobenzamide

Fundamental Chemical Transformations

Mechanisms of Nucleophilic Substitution at the Thiocarbonyl Center

Nucleophilic substitution reactions at carbonyl and thiocarbonyl centers can proceed through either concerted or stepwise mechanisms. In a concerted mechanism (SN2), the nucleophilic attack and the departure of the leaving group occur simultaneously. chemistrysteps.com In a stepwise mechanism (SN1), an intermediate, typically a tetrahedral intermediate, is formed before the leaving group departs. chemistrysteps.com The mechanism followed depends on factors such as the nucleophilicity of the attacking group, the leaving group ability, and the solvent. researchgate.net

For thiocarbonyl compounds, when the electrophilic carbon center is attached to a soft sulfur atom, the reaction mechanism is predicted to follow a stepwise route. researchgate.net Studies on the nucleophilic substitution reactions of certain thiocarbonyl compounds with amines suggest a mechanistic model involving reversible nucleophilic attack on the thiocarbonyl group, forming tetrahedral intermediates. researchgate.net The rate of reaction can be significantly faster for thiocarbonyl compounds compared to their carbonyl analogs in stepwise nucleophilic substitution reactions. researchgate.net This difference is attributed to the lower energy levels of the πCS and σC–LG antibonding orbitals in thiocarbonyl esters compared to the corresponding levels in carbonyl esters. researchgate.net

Oxidative Pathways and Metabolite Formation

Thiobenzamide undergoes oxidative biotransformation, which is a critical process influencing its fate and reactivity. The primary metabolic fate of most thiocarbonyl compounds involves oxidative desulfurization to the corresponding carbonyl compound. nih.gov S-oxidized intermediates formed during the conversion of the C=S group to C=O are considered important in the reactivity of these compounds. nih.gov

Formation and Reactivity of this compound S-oxides and S,S-dioxides

Oxidation of this compound primarily occurs at the sulfur atom. This process can be catalyzed by enzymes such as flavin-containing monooxygenases (FMO) and cytochrome P450 isoforms. nih.gov The initial oxidation product is this compound S-oxide (also known as sulfine) nih.govebi.ac.uk. This compound S-oxide can be synthesized and isolated and is described as being somewhat more reactive than this compound. nih.govnih.gov

Further oxidation of this compound S-oxide leads to the formation of this compound S,S-dioxide uni.lunih.govebi.ac.uk. This compound S,S-dioxides are highly reactive intermediates and are generally not isolable as such in solution. nih.gov In solution, they behave as acylating or imidoylating agents. nih.gov Studies on the oxidation of thioamides indicate that an oxidative desulfurization mechanism involving nucleophilic attack at the carbon atom of an S,S-dioxide intermediate is a major pathway. tandfonline.com

Mechanistic Role of Iminosulfinic Acid Tautomers in Oxidation and Adduction

The high reactivity of this compound S,S-dioxide is best rationalized by its tautomerization to iminosulfinic acid forms. nih.gov In these tautomeric structures, the oxidized sulfur moiety acts as a leaving group. nih.gov This allows the S,S-dioxide intermediate (via its iminosulfinic acid tautomer) to act as an electrophile, capable of acylating or imidoylating nucleophiles. nih.govnih.gov

The iminosulfinic acid metabolite of this compound is capable of benzimidoylating cellular nitrogen nucleophiles, including the side chains of lysine (B10760008) residues in proteins and phosphatidylethanolamine (B1630911) lipids. nih.govnih.gov this compound S,S-dioxide can also undergo base-catalyzed elimination of its sulfur group through its iminosulfinic acid tautomer to form benzonitrile (B105546). nih.gov Alternatively, it can react with water to form benzamide (B126). nih.gov Another reaction pathway with water can lead to the formation of benzoylsulfinic acid, which can then benzoylate protein lysine side chains. nih.gov

Mechanistic Elucidation of this compound Formation

Investigations into Aryl and Phenyl Group Migrations in this compound Synthesis

The formation of thiobenzamides can occur through various synthetic routes. Investigations into the decomposition of benzoylthioureas, for instance, have provided insights into potential mechanistic pathways involving group migrations. researchgate.netrsc.orgrsc.orgresearchgate.net

Studies on the decomposition of N-substituted-N'-benzoylthioureas using catalysts like iodine-alumina have shown the formation of both benzamides and thiobenzamides. researchgate.netrsc.orgrsc.orgresearchgate.net Density functional theory (DFT) calculations have been employed to study the mechanism of this reaction. rsc.orgrsc.orgresearchgate.net These studies suggest that the formation of benzamide may be due to the migration of the aryl group, while the formation of this compound may be due to the migration of the phenyl group. rsc.orgrsc.org

The nature of substituents on the aryl group of the benzoylthiourea (B1224501) starting material influences the favored product. rsc.orgrsc.org When an electron-donating group is present at the para-position of the aryl group, benzamide is the favored product. rsc.orgrsc.org Conversely, when an electron-withdrawing group is at the para-position of the aryl group, this compound is the favored product. rsc.orgrsc.org This suggests that the electronic properties of the substituents play a role in directing the group migration pathway. rsc.orgrsc.org

Another method for synthesizing thioamides, including this compound derivatives, is the Willgerodt-Kindler reaction. longdom.org This reaction involves the condensation of a carbonyl compound with an amine in the presence of sulfur. longdom.org While historically associated with long reaction times and harsh conditions, optimized conditions, including the use of heterogeneous acid catalysis and microwave irradiation, have made this method more attractive for this compound synthesis. longdom.org

Applications of Thiobenzamide in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecular Architectures

Thiobenzamide acts as a key building block in organic synthesis, enabling the construction of complex molecules. smolecule.com It is utilized for this purpose due to its ability to mimic the amide function in biomolecules while potentially retaining or enhancing biological activity. smolecule.com Thioamides, in general, have found wide applications as intermediates in organic synthesis for the preparation of heterocycles and other valuable organic building blocks. researchgate.net The strategic incorporation of the thioamide function into both synthetic and natural compounds can lead to significant changes in interactions compared to amides. researchgate.net

Synthesis of Diverse Heterocyclic Systems

The presence of different reactive centers within the thioamide functional group allows this compound to participate in heterocyclization reactions, leading to the formation of various heterocyclic compounds, including thiazoles, thiazolines, and others. mdpi.com

Thiazole (B1198619) Derivatives through Hantzsch Synthesis and Related Cyclizations

Thiazole derivatives are a significant class of heterocyclic compounds with various reported biological activities. ontosight.ai The Hantzsch thiazole synthesis is a traditional and widely used method for their preparation, typically involving the reaction of thioamides with α-haloketones. analis.com.myrsc.orgbepls.com this compound can be employed as a reactant in this synthesis. For example, heating α-bromo-α-tetrafluoroethoxyacetophenone with this compound in dioxane has been shown to yield 2,4-diphenyl-5-(1,1,2,2-tetrafluoroethoxy)thiazole, although with a low yield (18-20%) due to the instability of this compound in acidic media. analis.com.my Modifications of the Hantzsch synthesis and related cyclization reactions also utilize thiobenzamides for the synthesis of thiazoles. For instance, a catalyst-free heterocyclization of α-chloroglycinates with thiobenzamides has been developed, providing access to 2,4-disubstituted-5-acylamino-1,3-thiazoles. researchgate.net Another method involves the reaction of nitro alkenes with thiobenzamides to produce thiazole derivatives. tandfonline.com Additionally, the reaction of styrene (B11656) with N-bromosuccinimide (NBS) followed by the addition of this compound in water can provide 2,4-diarylsubstituted thiazoles. rsc.org

Formation of Thiazolidin-4-ones and Thiazolines

This compound and its derivatives are also instrumental in the synthesis of thiazolidin-4-ones and thiazolines. Thiazolidin-4-ones are a class of heterocyclic compounds containing a thiazolidine (B150603) ring with a carbonyl group at the 4-position. nih.gov Thiazolines are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom with one double bond within the ring. nih.gov Methods for synthesizing thiazolines often involve the condensation of cysteamine (B1669678) and cysteine with carboxylic acids and their derivatives, or the reaction of alkenes with bromine followed by reaction with thioamides. rsc.orgnih.gov this compound derivatives have been shown to yield thiazoline (B8809763) products in excellent yields under specific reaction conditions, such as reactions with certain electrophiles. rsc.orgnih.gov For example, reactions of this compound derivatives with 4-bromo-3-ethoxycrotonate electrophile have afforded thiazole derivatives in quantitative yield. rsc.orgnih.gov

Access to Borylated Heteroarenes from this compound Precursors

Thiobenzamides can serve as precursors for the synthesis of borylated heteroarenes. Site-selective C-H borylation is a significant strategy for constructing molecular diversity in arenes and heteroarenes. researchgate.net A metal-free ortho C-H borylation of thiobenzamides mediated by BBr₃ has been developed. researchgate.netbohrium.comglobalauthorid.com This methodology provides a straightforward approach to access borylated compounds. researchgate.net The borylated products can be further transformed, and the directing group can be removed, facilitating the synthesis of structurally diverse compounds. researchgate.net

Cascade Reactions for Dihydrobenzo[a]fluorene Synthesis

Thiobenzamides have been utilized in cascade reactions for the synthesis of dihydrobenzo[a]fluorenes. A highly efficient one-pot synthetic strategy for dihydrobenzo[a]fluorenes involves a cascade rhodium(III)-catalyzed ortho-C-H activation/annulation of thiobenzamides with aryl ethynyl (B1212043) ketones, followed by copper(II)-promoted intramolecular C-H/C-H cross-coupling reactions. nih.govacs.org In this process, copper(II) plays crucial roles in regenerating the rhodium(III) catalyst and promoting the intramolecular cross-coupling. nih.govacs.org This protocol streamlines the access to various tetracyclic benzo[a]fluorene skeletons. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound16685
Thiazole9256
Thiazolidin-4-one637591
Thiazoline120269
1,4,2,5-Dithiadiazine253190
Dihydrobenzo[a]fluorene131614
2,4-diphenyl-5-(1,1,2,2-tetrafluoroethoxy)thiazoleNot found in search results
α-bromo-α-tetrafluoroethoxyacetophenoneNot found in search results
2,4-disubstituted-5-acylamino-1,3-thiazolesNot found as a specific compound
α-chloroglycinatesNot found as a specific compound
Aryl ethynyl ketonesNot found as a specific compound
BBr₃25195
Copper(II)23978
Rhodium(III)522671
Styrene6918
N-bromosuccinimide (NBS)31335
4-bromo-3-ethoxycrotonate electrophileNot found as a specific compound
Cysteamine6058
Cysteine5961
Nitro alkenesNot found as a specific compound

Data Tables

Based on the search results, specific quantitative data suitable for interactive tables were limited. However, the following table summarizes some reaction conditions and outcomes mentioned:

Reaction TypeReactants Involved (with this compound)ConditionsProduct TypeYieldSource
Hantzsch Synthesisα-bromo-α-tetrafluoroethoxyacetophenone, this compound60 °C, dioxaneThiazole derivative18-20% analis.com.my
Cascade C-H Annulation/Cross-couplingThiobenzamides, Aryl ethynyl ketonesRh(III) catalyst, Cu(II) promoter, one-potDihydrobenzo[a]fluorenesNot specified nih.govacs.org
Metal-Free ortho C-H BorylationThiobenzamidesBBr₃ mediatedBorylated heteroarenesNot specified researchgate.netbohrium.com
Cyclization with α-chloroglycinatesThiobenzamides, α-chloroglycinatesCatalyst-free5-Acylamino-1,3-thiazolesNot specified researchgate.net
Reaction with Nitro AlkenesThiobenzamides, Nitro alkenesNot specifiedThiazole derivativesNot specified tandfonline.com
Reaction with Styrene/NBSThis compound, Styrene, NBSWater2,4-Diarylsubstituted thiazoles72% rsc.org
Reaction with 4-bromo-3-ethoxycrotonate electrophileThis compound derivativesNot specifiedThiazole derivativesQuantitative rsc.orgnih.gov

This table provides a snapshot of the types of reactions this compound participates in and the resulting heterocyclic systems, along with available yield information.

General Utility in Synthesizing Sulfur-Containing Heterocycles

This compound is widely recognized for its utility in the synthesis of a variety of sulfur-containing heterocycles, which are prevalent structures in pharmaceuticals, agrochemicals, and functional materials. Thioamides in general, including this compound, act as valuable building blocks for the preparation of biologically relevant five- and six-membered heterocycles such as thiazolines, thiazoles, thiadiazoles, and benzothiazoles. rsc.orgresearchgate.netmdpi.comdntb.gov.uaacs.org

One classic example of this compound's application in heterocycle synthesis is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a α-halocarbonyl compound with a thioamide to form a thiazole ring. researchgate.net The reaction pathway often involves the formation of an intermediate imidothioate, which undergoes cyclization to yield the thiazoline ring, followed by elimination. researchgate.net

Beyond the Hantzsch synthesis, this compound participates in various cyclization reactions to access different sulfur heterocycles. For instance, it can be employed in reactions with 1,2-biselectrophiles or compounds containing suitable leaving groups to forge new rings incorporating the sulfur and nitrogen atoms of the thioamide moiety. Research has explored the synthesis of substituted 2-phenylthiazoles through the cyclocondensation of α-tosyloxyketones with this compound, with studies demonstrating high yields (up to 83%) when conducted in ionic liquids, highlighting the potential for more efficient and environmentally benign synthetic routes. mdpi.com

Furthermore, thiobenzamides have been utilized in palladium-catalyzed reactions for the synthesis of thiazoles, including complex thiazole derivatives like imidazo[4,5-d]thiazoles. These methods often involve cascade sequences where this compound and isonitriles act as precursors, and heterogeneous palladium catalysts supported on porous organic polymers have shown effectiveness and recyclability in these transformations. researchgate.net

The versatility of this compound in constructing sulfur heterocycles is attributed to its ability to act as a source of both sulfur and nitrogen atoms within the new ring system, coupled with the reactivity of the thiocarbonyl carbon as an electrophilic center and the nitrogen as a nucleophilic center.

Contributions to Materials Science and Polymer Chemistry

This compound and its derivatives have also found applications and have been explored for their potential in materials science and polymer chemistry. Thioamides can serve as valuable building blocks for synthesizing novel polymers with tailored properties.

One area of research involves the incorporation of this compound moieties into polymer structures for specific functionalities. For example, studies have investigated the long-term release of this compound from a backbone-functionalized poly(lactic acid). rsc.orgamanote.comresearchgate.net This involves synthesizing polymers through the copolymerization of L-lactide and a lactide monomer functionalized with a this compound derivative, such as 4-hydroxythis compound. rsc.orgresearchgate.net The resulting copolymers can be fabricated into microparticles, and their degradation in buffered aqueous environments has demonstrated the slow release of the this compound over several weeks. rsc.orgresearchgate.net This research highlights the potential of using this compound-functionalized polymers for controlled release applications, particularly in the context of delivering molecules that can degrade to release hydrogen sulfide (B99878) (H₂S), an important signaling molecule in biological systems. rsc.orgresearchgate.net

Beyond controlled release, the presence of the thioamide functional group within a polymer chain can influence the material's properties, including its thermal stability, mechanical strength, and interactions with other molecules or surfaces. While research in this specific area for this compound is ongoing, the known coordination chemistry of thioamides with metal ions suggests potential applications in the development of metal-organic frameworks or coordination polymers with interesting structural and functional characteristics. thieme-connect.desemanticscholar.org

Furthermore, thiobenzamides have been involved in the synthesis of functional materials through reactions like C-H annulation with alkynes, catalyzed by transition metals, which can lead to the formation of polycyclic aromatic systems relevant to organic electronics and other material applications. researchgate.net

The integration of this compound into polymer backbones or as part of monomer units offers avenues for creating new materials with designed properties for applications ranging from drug delivery systems to functional polymers.

Coordination Chemistry and Metal Complexes of Thiobenzamide

Thiobenzamide as a Ligand in Coordination Compounds

This compound can act as a ligand, forming coordinate bonds with metal centers. Its ability to donate electron pairs from either the sulfur atom of the thiocarbonyl group or the nitrogen atom of the amino group allows for different coordination modes.

Analysis of Coordination Modes: Unidentate, Bidentate, and Chelating Behavior

This compound exhibits diverse coordination modes when interacting with metal ions. It can coordinate as a unidentate ligand, typically through the sulfur atom tandfonline.comtandfonline.commdpi.com. However, it can also act as a bidentate ligand, coordinating through both the sulfur and nitrogen atoms, leading to the formation of chelate rings mdpi.comasianpubs.org. This bidentate behavior often involves the deprotonated form of this compound, where a proton is lost from the nitrogen atom, resulting in an anionic ligand mdpi.comresearchgate.net.

Studies on complexes with metals like Zn(II) and Cd(II) have shown coordination environments where the ligand can coordinate through sulfur and oxygen atoms, or sulfur and nitrogen atoms, depending on the specific derivative and reaction conditions researchgate.net. For instance, N-(diisopropoxyphosphoryl)this compound has been observed to coordinate to Zn(II) and Cd(II) in different modes, including a distorted tetrahedral ZnO₂S₂ environment involving sulfur and oxygen atoms from the deprotonated ligand researchgate.net. Another study on N-phenylmorpholine-4-carbothioamide, a thiourea (B124793) derivative, showed monodentate coordination via the sulfur atom or bidentate chelating linkage via both sulfur and nitrogen atoms mdpi.com.

The coordination mode can influence the resulting complex structure and properties. For example, N-(2-pyridyl)this compound has been reported to coordinate as a unidentate ligand through the pyridine (B92270) nitrogen atom, while a related compound, N-(2-pyridyl)thioacetamide, acts as a bidentate ligand chelating through the pyridine nitrogen and thionamide sulfur atoms tandfonline.comresearcher.life.

Impact of Ligand Substitution on Coordination Characteristics

For example, studies involving substituted this compound derivatives, such as N-(substituted-phenyl) 4-nitro-thiobenzamide, have shown their ability to form complexes with mercury(II), coordinating via the sulfur atom tandfonline.comtandfonline.com. The presence of different substituents on the phenyl ring of this compound or on the nitrogen atom can alter the electron density distribution within the molecule, thereby affecting the strength and preference for coordination to metal centers.

Ligand substitution can also influence the preferred coordination mode (unidentate vs. bidentate) and the types of metal ions with which this compound can form stable complexes. The introduction of additional potential donor atoms within the substituent can lead to new coordination possibilities and the formation of more complex structures, including multinuclear complexes.

Synthesis and Structural Characterization of this compound Metal Complexes

The synthesis of this compound metal complexes typically involves the reaction of a metal salt with this compound or a substituted this compound derivative in a suitable solvent. The resulting complexes can be characterized using various analytical and spectroscopic techniques to determine their composition, structure, and bonding.

Complexation with Transition Metals (e.g., Cu(II), Zn(II), Cd(II), Pt(II), Fe)

This compound forms complexes with a variety of transition metals. Studies have reported the synthesis and characterization of complexes with Cu(II), Zn(II), Cd(II), Pt(II), and Fe, among others asianpubs.orgtandfonline.comajol.infoajol.info.

Complexes with Cu(II), Zn(II), and Cd(II) have been synthesized using this compound derivatives, and spectroscopic methods like IR, ¹H NMR, and ¹³C NMR have been used to determine the coordination sites tandfonline.comresearcher.life. For instance, N-(2-pyridyl)this compound forms complexes with Cu(II), Zn(II), and Cd(II) chlorides and bromides tandfonline.comresearcher.life.

Platinum(II) complexes with o-hydroxythis compound have been investigated, with spectroscopic data suggesting metal-sulfur and metal-oxygen bonding oup.com. Palladium(II) complexes with this compound derivative ligands have also been synthesized and characterized, with some exhibiting bidentate coordination modes through sulfur and oxygen atoms researchgate.net.

Iron complexes with this compound have been synthesized, including a novel tetranitrosyl iron salt complex with this compound and thiosulfate (B1220275) ligands mdpi.com. Ruthenium complexes containing this compound have also been reported, with the ligand exhibiting different coordination modes depending on the reaction conditions researchgate.netrsc.org.

The coordination geometry around the metal center in these complexes can vary, including tetrahedral, square planar, and octahedral arrangements, depending on the metal ion, the stoichiometry of the metal-to-ligand ratio, and the coordination mode of the this compound ligand researchgate.netajol.infooup.com.

Complexes Involving Main Group Metals (e.g., Mercury(II))

This compound and its derivatives also form complexes with main group metals, such as mercury(II). Studies have demonstrated the complexation of mercury(II) ions with this compound and substituted this compound derivatives in aqueous solutions rsc.orgcapes.gov.br.

Bis[N-(substituted-phenyl)thiobenzamidato]mercury(II) complexes have been synthesized through reactions of mercury(II) salts with N-(substituted-phenyl)this compound derivatives tandfonline.comtandfonline.comum.ac.ir. Spectroscopic investigations, including ¹H-NMR, Raman, and IR measurements, have confirmed the complexation of mercury to the sulfur atom of the thioamide group tandfonline.comtandfonline.com. These studies indicate that the this compound derivatives act as monodentate ligands coordinating through sulfur to the mercury(II) center tandfonline.com.

The kinetics and mechanism of the reaction between mercury(II) ions and thiobenzamides in aqueous solution have also been investigated, providing insights into the complex formation process rsc.org.

Spectroscopic Elucidation of Metal-Thiobenzamide Coordination

Spectroscopic techniques play a crucial role in elucidating the coordination of this compound to metal ions and characterizing the resulting complexes. Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed techniques.

IR spectroscopy is particularly useful for identifying the atoms involved in coordination by observing shifts in characteristic vibrational frequencies of the this compound ligand upon complexation. Changes in the stretching vibrations of the C=S, C-N, and N-H bonds can indicate coordination through sulfur, nitrogen, or both tandfonline.comtandfonline.commdpi.comajol.infooup.com. For example, a shift to lower frequency for the C=S stretching vibration and a shift to higher frequency for the C-N stretching vibration are often indicative of coordination through the sulfur atom and increased double bond character in the C-N bond mdpi.comoup.com.

UV-Vis spectroscopy can provide information about the electronic transitions within the complex and can be used to study the geometry around the metal center ajol.infooup.combiointerfaceresearch.com. Changes in the absorption bands of the ligand upon complexation can indicate the formation of metal-ligand bonds and provide insights into the electronic structure of the complex.

NMR spectroscopy, especially ¹H and ¹³C NMR, is valuable for confirming the structure of the complexes and identifying the coordination sites by observing changes in the chemical shifts of the ligand's protons and carbon atoms upon coordination tandfonline.comtandfonline.commdpi.comtandfonline.comresearcher.liferesearchgate.net. Downfield shifts in the signals corresponding to protons or carbons near the coordination site can indicate a decrease in electron density due to coordination to the metal ion mdpi.comresearchgate.net.

Other techniques, such as mass spectrometry and elemental analysis, are also used to confirm the composition and molecular formula of the synthesized complexes tandfonline.comresearchgate.netajol.info. X-ray diffraction analysis, when single crystals are available, provides definitive information about the molecular structure, coordination geometry, and intermolecular interactions within the complex researchgate.netresearchgate.netrsc.orgresearchgate.net.

These spectroscopic and analytical methods collectively provide comprehensive evidence for the successful formation of metal-thiobenzamide complexes and allow for the detailed characterization of their structural and bonding properties.

Investigation of Redox-Active Ligand Behavior in Metal Complexes

Research involving platinum(II) complexes with condensed thioamide ligands, derived from this compound, has demonstrated this redox activity. These complexes, with the general formula [Pt(ctaPhᴿ)₂] (where cta = condensed thioamide, R can be substituents like CH₃, H, F, Cl), were found to be redox active. The condensed thioamide ligand can be reduced from its initial monoanionic state to dianionic and even trianionic states. acs.orgnih.gov Spectroelectrochemistry, EPR spectroscopy, and DFT calculations have been employed to characterize these reduced species and confirm the location of additional electrons primarily in ligand-based orbitals. acs.orgnih.gov This highlights the ability of the modified this compound ligand to participate directly in redox processes within the coordination sphere.

The concept of redox-active ligands is significant as they can act as electron reservoirs, influencing the reactivity and properties of metal complexes, including their potential in catalysis. rsc.org While the focus here is on this compound derivatives, the principle of sulfur-containing ligands undergoing redox transformations centered on sulfur is a broader theme in transition metal chemistry. nsf.gov

Catalytic Applications of this compound Metal Complexes

Metal complexes incorporating this compound ligands or their derivatives have shown promise in various catalytic applications. The ability of this compound to coordinate to metal centers through its sulfur and/or nitrogen atoms provides a basis for designing catalysts with specific activities.

One area where this compound-derived ligands have been explored is in palladium-catalyzed reactions. Palladium(II) complexes with this compound derivative ligands have been investigated as catalyst precursors for the Suzuki C–C coupling reaction. researchgate.net These complexes demonstrated high catalytic activity for the coupling of various aryl halides with phenylboronic acid, even at low catalyst loadings (0.01 mol%). researchgate.net This indicates that the presence of the this compound derivative ligand can facilitate efficient C–C bond formation under catalytic conditions.

While the search results specifically highlight Suzuki coupling, the broader field of transition metal complexes with sulfur-containing ligands, including thioamides, is an active area of research for developing new catalytic systems. acs.org The coordination mode and electronic properties of the this compound ligand can be tuned through structural modifications, potentially leading to catalysts for a range of organic transformations.

Complexes of other metals with this compound have also been synthesized and studied, such as ruthenium(II) complexes, which have shown catalytic properties in other contexts, although specific catalytic applications directly linked to the this compound ligand's role were not detailed in the provided snippets beyond general mentions of metal complexes in catalysis. researchgate.netmdpi.com

The development of novel metal complexes with this compound ligands for catalytic applications is an ongoing area of research, leveraging the ligand's coordination capabilities and potential redox activity to achieve desired transformations.

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy for Structural and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and understanding the bonding within a molecule. These techniques probe the vibrational modes of a molecule, which are unique to its structure and the types of bonds present.

Infrared (IR) Spectroscopy for Functional Group Assignment and Coordination Mode Determination

Infrared (IR) spectroscopy is extensively used to identify the characteristic functional groups in thiobenzamide, particularly the thiocarbonyl (C=S) and amine (N-H) groups. The absorption bands in the IR spectrum correspond to specific vibrational modes, such as stretching and bending vibrations of these groups. utdallas.edu

For thioamides, the C=S stretching vibration typically appears in the range of 1050-1250 cm⁻¹. vulcanchem.com The N-H stretching vibrations of the amine group are generally observed in the region of 3200-3400 cm⁻¹. vulcanchem.com The exact positions of these bands can be influenced by factors such as the physical state of the sample (solid or solution) and the presence of intermolecular interactions like hydrogen bonding. researchgate.netum.ac.irnih.gov

IR spectroscopy is also valuable for determining the coordination mode of this compound when it acts as a ligand in metal complexes. This compound can coordinate to metal ions through either the sulfur atom, the nitrogen atom, or both. Changes in the vibrational frequencies of the C=S and N-H bonds upon complex formation provide information about how the thioamide ligand is bound to the metal center. For instance, a shift in the C=S stretching frequency can indicate coordination through the sulfur atom. Studies on metal complexes with this compound and its derivatives have utilized IR spectroscopy to assign metal-sulfur (M-S) and metal-halogen (M-X) stretching bands, aiding in the determination of the complex's structure and the ligand's coordination mode. researchgate.netias.ac.in In some metal complexes, this compound has been shown to act as a sulfur donor ligand. researchgate.net

Raman Spectroscopy, Including Surface-Enhanced Raman Scattering (SERS) for Adsorption Studies

Raman spectroscopy complements IR spectroscopy by providing information about different vibrational modes. While IR spectroscopy measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of light. Certain vibrations that are weak in IR can be strong in Raman and vice versa. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a particularly useful technique for studying the adsorption of molecules onto metal surfaces, such as silver or gold nanoparticles. researchgate.netnih.govroyalsocietypublishing.org SERS provides significantly enhanced Raman signals for molecules adsorbed on these surfaces, allowing for the detection and characterization of even small amounts of adsorbed species. researchgate.netroyalsocietypublishing.org

SERS has been applied to study the adsorption of this compound on silver nanoparticles. researchgate.netnih.gov These studies have revealed insights into the interaction between this compound and the metal surface. For example, SERS spectra of this compound adsorbed on silver colloids suggest that it may be adsorbed as an azanion, similar to benzamide (B126), coordinating to the metal surface through both the sulfur and nitrogen atoms of the ionized thiocarboxamide group. researchgate.netnih.govroyalsocietypublishing.orgresearchgate.net Significant shifts in the Raman and SERS wavenumbers have been observed, providing experimental evidence for the adsorption process and the nature of the interaction. researchgate.netnih.gov Density Functional Theory (DFT) calculations are often used in conjunction with SERS to support experimental findings and understand the bonding and adsorption geometries. researchgate.netnih.govroyalsocietypublishing.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure and dynamics of organic molecules in solution. It provides detailed information about the connectivity of atoms and the electronic environment of nuclei, particularly ¹H and ¹³C.

¹H and ¹³C NMR for Molecular Structure Elucidation and Tautomerism Investigations

¹H NMR spectroscopy is used to identify different types of hydrogen atoms in the this compound molecule based on their chemical shifts, splitting patterns, and integration. The signals from the aromatic protons of the phenyl ring and the protons of the amine (NH₂) group provide characteristic information about the molecular structure. nih.govrsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms, particularly the thiocarbonyl carbon, are highly sensitive to the electronic environment and can help confirm the presence of the C=S group. rsc.orgresearchgate.netclockss.org

One of the key applications of NMR spectroscopy in the study of thioamides, including this compound, is the investigation of tautomerism. Thioamides can exist in equilibrium between the thione form (R-CS-NH₂) and the thiol form (R-C(SH)=NH). um.ac.irresearchgate.net NMR spectroscopy, particularly variable-temperature NMR, can be used to study this dynamic equilibrium and determine the relative populations of the tautomers in different solvents and temperatures. mdpi.com The chemical shifts of specific protons (e.g., NH and SH) and carbons (e.g., C=S and C-S) in the ¹H and ¹³C NMR spectra can provide evidence for the presence of both tautomeric forms. researchgate.netmdpi.com Studies on related compounds have shown that the predominant tautomeric form can depend on the solvent. researchgate.netmdpi.com

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide more detailed connectivity information by correlating signals from different nuclei or the same nuclei through bonds or space. youtube.comprinceton.eduepfl.ch These techniques are particularly useful for complex molecules or for resolving ambiguities in one-dimensional NMR spectra. epfl.ch

COSY (COrrelation SpectroscopY): COSY is a homonuclear 2D NMR experiment that shows correlations between protons that are J-coupled to each other. princeton.edusdsu.edu This helps in establishing proton-proton connectivity within the this compound molecule, particularly within the phenyl ring and between the NH₂ protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear 2D NMR experiment that shows correlations between protons and the carbons to which they are directly attached (one-bond correlation). princeton.eduepfl.chsdsu.edu This experiment is useful for assigning carbon signals based on the known assignments of the directly bonded protons. epfl.chsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a heteronuclear 2D NMR experiment that shows correlations between protons and carbons that are separated by two, three, or even four bonds (long-range correlations). princeton.eduepfl.chsdsu.edu This technique is invaluable for establishing connectivity across multiple bonds, including identifying quaternary carbons and confirming the attachment of the phenyl ring to the thiocarboxamide group. epfl.chsdsu.edu

The application of these 2D NMR techniques provides a comprehensive understanding of the molecular structure and connectivity of this compound, aiding in the unambiguous assignment of NMR signals and the confirmation of the proposed structure. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pathways

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of fragmentation patterns. savemyexams.comwikipedia.org

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and often fragmentation. wikipedia.orgchemguide.co.uk The resulting ions are then separated based on their m/z ratio, producing a mass spectrum. savemyexams.comchemguide.co.uk

The mass spectrum of this compound will typically show a molecular ion peak (M⁺), which corresponds to the intact molecule that has lost one electron. savemyexams.comchemguide.co.ukaip.org The m/z value of the molecular ion peak provides the molecular weight of this compound. savemyexams.com The presence of isotopes, such as ¹³C, can result in a small [M+1] peak. savemyexams.com

Fragmentation of the molecular ion occurs through the cleavage of chemical bonds, producing smaller fragment ions. wikipedia.orgchemguide.co.uk The pattern of these fragment ions is characteristic of the molecule's structure. savemyexams.comwikipedia.org Analyzing the fragmentation pathways can provide valuable information about the different parts of the this compound molecule and how they are connected. For instance, fragmentation could involve the cleavage of the bond between the phenyl ring and the thiocarboxamide group, or fragmentation within the phenyl ring or the thiocarboxamide group itself. Studies have investigated the mass spectral fragmentation patterns of this compound derivatives, including the loss of specific moieties. vulcanchem.comdntb.gov.ua Mass spectrometry has also been used to identify metabolites of this compound, such as this compound S-oxide, by detecting their molecular ions. asm.orgnih.govacs.org

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction is a fundamental technique for determining the arrangement of atoms within a crystal lattice. Both single crystal and powder XRD are employed to characterize this compound and its derivatives, providing detailed information about their molecular and crystal structures, as well as identifying different solid forms. formulationbio.comamericanpharmaceuticalreview.com

Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

Single crystal X-ray diffraction (SCXRD) is a powerful method used to obtain precise three-dimensional structures of molecules in the crystalline state. For this compound, SCXRD has been utilized to determine its crystal and molecular structure. researchgate.netias.ac.in Studies have shown that this compound molecules in the crystal structure can form supramolecular assemblies. For instance, one study describes the arrangement based on supramolecular dimeric synthons formed by four independent this compound molecules stacked via N-H…S hydrogen bonds. researchgate.netias.ac.in

SCXRD provides detailed geometric parameters, such as bond lengths and angles, which are essential for understanding the molecular conformation and packing. For example, the crystal structure of N-Methyl-N-[(Z)-2-phenylpropenyl]this compound, a derivative of this compound, was determined by SCXRD to investigate its solid-state photoreactivity. This analysis confirmed the Z isomer geometry and provided crystal data, including space group (Monoclinic, P2₁/c), unit cell parameters (a = 10.057 Å, b = 8.344 Å, c = 17.962 Å, β = 100.13°), volume (1483.8 ų), and the number of molecules per unit cell (Z = 4). iucr.org

SCXRD is also crucial for characterizing metal complexes involving this compound ligands, revealing the coordination geometry around the metal center and the role of this compound in complex formation. researchgate.netias.ac.in

Powder X-ray Diffraction for Solid State Characterization and Polymorphism

Powder X-ray diffraction (PXRD) is a technique used to characterize the solid state of materials, particularly crystalline powders. It is valuable for identifying different crystalline forms (polymorphs) of a compound and assessing their purity. formulationbio.comamericanpharmaceuticalreview.comrigaku.com While single crystals are preferred for detailed structure solution, PXRD is often used for bulk samples and can provide information about the presence of different polymorphs or solid solutions. rigaku.comresearchgate.net

Studies on this compound and its derivatives have employed PXRD to investigate solid solutions and the effect of substituents on crystal structures. For example, PXRD has been used to study solid solutions of this compound and 2-fluorothis compound, showing how the crystal structure changes with varying compositions. acs.orgnih.gov PXRD patterns can be compared to simulated patterns from known crystal structures or databases to identify the present crystalline phases. rigaku.com Although obtaining suitable single crystals for some forms can be challenging, PXRD, sometimes combined with computational methods, can help in characterizing disordered or metastable forms. researchgate.net

Hirshfeld Surface Analysis for Quantification of Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used in conjunction with crystallographic data to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netias.ac.indntb.gov.ua This analysis helps in understanding the nature and extent of contacts between molecules, such as hydrogen bonds, π-π stacking, and van der Waals interactions, which play a significant role in crystal packing and stability. researchgate.netias.ac.in

For this compound, Hirshfeld surface analysis has been applied to study the intermolecular interactions in its crystal structure and its metal complexes. researchgate.netias.ac.in The analysis provides a quantitative breakdown of the contributions of different types of interactions to the total Hirshfeld surface area. For instance, in the crystal structure of this compound, N-H…S hydrogen bonds and C-H…π interactions have been identified and their percentages of the Hirshfeld surface area estimated. researchgate.netias.ac.in These analyses help in understanding the supramolecular architecture and the forces driving crystal formation. ias.ac.inresearchgate.net

An example of quantitative data from Hirshfeld surface analysis for this compound shows the significant contributions of N-H…S hydrogen bonds and C-H…π interactions to the crystal packing. researchgate.netias.ac.in

Intermolecular InteractionApproximate Contribution to Hirshfeld Surface Area (%)
N-H…S Hydrogen Bonds22.9 - 30.6 (for independent molecules) researchgate.netias.ac.in
C-H…π Interactions19.4 - 38.2 (for independent molecules) researchgate.netias.ac.in

This type of analysis provides a detailed picture of how molecules interact in the solid state, complementing the structural information obtained from X-ray diffraction. ias.ac.inresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.eduazooptics.com This technique is used to identify and quantify compounds based on their electronic transitions, which are influenced by the presence of chromophores and the extent of conjugation within the molecule. msu.eduazooptics.com

UV-Vis spectroscopy has been used to characterize this compound and its derivatives, often in solution. researchgate.netias.ac.inaphrc.org The UV-Vis spectrum of this compound typically shows absorption bands corresponding to π→π* and n→π* electronic transitions involving the thiocarbonyl group and the aromatic ring. msu.eduazooptics.com These transitions occur in the UV region, and the exact wavelengths and intensities of the absorption maxima can be sensitive to the solvent and the presence of substituents.

For example, UV-Vis spectroscopy has been used in the characterization of synthesized this compound derivatives. aphrc.org While specific λmax values for this compound itself were not consistently found across the search results, related studies on thiazoles and other compounds containing similar chromophores indicate that UV-Vis spectroscopy is a standard tool for their characterization and for studying their electronic properties. researchgate.net The UV-Vis spectra of metal complexes with this compound ligands are also studied to understand the electronic structure and bonding in these complexes. researchgate.netias.ac.in

UV-Vis absorption spectra are typically presented as plots of absorbance versus wavelength, with peaks indicating maximum absorption at specific wavelengths. azooptics.com These spectral features provide valuable information for confirming the identity and purity of this compound and its derivatives and for studying their behavior in solution. azooptics.comaphrc.org

Spectroscopic TechniqueInformation ProvidedRelevance to this compound
Single Crystal X-ray DiffractionPrecise 3D molecular and crystal structure, bond lengths, angles, crystal packing. formulationbio.comDetermining the arrangement of this compound molecules, identifying hydrogen bonding and other interactions, characterizing metal complexes. researchgate.netias.ac.iniucr.org
Powder X-ray DiffractionIdentification of crystalline phases, polymorphism, solid solutions. formulationbio.comrigaku.comCharacterizing bulk samples, identifying different solid forms, studying the effect of substituents on crystal structure. researchgate.netacs.orgnih.gov
Hirshfeld Surface AnalysisVisualization and quantification of intermolecular interactions. formulationbio.comAnalyzing and quantifying hydrogen bonds, π-π stacking, and other contacts in the crystal lattice. researchgate.netias.ac.inresearchgate.net
UV-Vis SpectroscopyElectronic transitions, identification and quantification of compounds, information on chromophores and conjugation. msu.eduazooptics.comCharacterizing this compound and its derivatives in solution, studying electronic properties and complex formation. researchgate.netias.ac.inaphrc.org

Computational and Theoretical Chemistry Studies of Thiobenzamide

Quantum Chemical Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are widely applied to investigate the electronic structure and properties of thiobenzamide.

Density Functional Theory (DFT) for Electronic Structure, Geometrical Optimization, and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, optimize molecular geometries, and predict the reactivity of chemical compounds wikipedia.orgscispace.com. For this compound and its derivatives, DFT calculations are employed to determine stable molecular conformations by minimizing the energy corresponding to all geometrical parameters mdpi.commdpi.com. This involves optimizing bond lengths, bond angles, and dihedral angles without imposing symmetry constraints mdpi.com. The computed geometrical parameters from DFT calculations have been reported to show good agreement with experimental X-ray diffraction data for related compounds researchgate.net.

Various DFT functionals and basis sets are utilized in these studies. Common functionals include B3LYP, a hybrid functional known for balancing accuracy and computational cost mdpi.commdpi.comresearchgate.netresearchgate.netscirp.orgmdpi.comjmchemsci.com. Basis sets such as 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p) are frequently employed to describe the atomic orbitals mdpi.commdpi.comresearchgate.netscirp.org. For systems involving heavier atoms, effective core potentials like LANL2DZ may be used researchgate.netmdpi.com.

DFT calculations provide insights into the electronic structure by analyzing properties such as frontier molecular orbitals (HOMO and LUMO), electron density distribution, and molecular electrostatic potential (MEP) mdpi.commdpi.comresearchgate.netjmchemsci.comresearchgate.net. The energy gap between the HOMO and LUMO (ΔE) is often used as an indicator of molecular stability and reactivity, with a smaller gap suggesting higher reactivity mdpi.comresearchgate.netjmchemsci.comnih.govresearchgate.netresearchgate.net. Other reactivity descriptors, including chemical potential, softness, and the electrophilicity index, can also be calculated from DFT results nih.govresearchgate.net. Mulliken atomic charge analysis can be performed to understand charge distribution and transfer within the molecule researchgate.net. These computational analyses help in identifying potential sites for electrophilic and nucleophilic attack mdpi.comresearchgate.net.

DFT is also used to model reaction mechanisms involving this compound derivatives. For instance, DFT calculations have been applied to study palladium-mediated synthesis routes involving thioamides, investigating key steps like decarboxylation and insertion rsc.org.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Simulations

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited electronic states of molecules and simulate their spectroscopic properties, particularly UV-Vis absorption and Raman spectra researchgate.netscirp.orgmdpi.comresearchgate.netdntb.gov.uamdpi.com. TD-DFT calculations can explain the origin of electronic spectra and the composition of molecular orbitals involved in electronic transitions scirp.orgmdpi.com.

For this compound-related compounds, TD-DFT has been used to simulate UV-Vis spectra, allowing for comparison with experimental results to validate computational models scirp.orgmdpi.com. These simulations help in understanding the nature of electronic excitations, such as π-π* transitions sumitomo-chem.co.jp.

TD-DFT is also applied to simulate Raman and surface-enhanced Raman scattering (SERS) spectra, aiding in the interpretation of experimental vibrational data and understanding the adsorption behavior of this compound on metal surfaces researchgate.netmdpi.comresearchgate.net. By comparing experimental and TD-DFT calculated wavenumbers, researchers can deduce how this compound interacts with surfaces, such as bonding through sulfur and nitrogen atoms when adsorbed as an azanion on silver colloids researchgate.net. TD-DFT frequency-dependent Raman simulations can also provide insights into scattering enhancement mechanisms, such as charge transfer processes mdpi.com.

Analysis of Intermolecular Interactions and Crystal Packing by Computational Methods

Computational methods are extensively used to analyze the intermolecular interactions that govern the crystal packing of this compound and its derivatives. Techniques such as Hirshfeld surface analysis, energy frameworks, and Quantum Theory of Atoms in Molecules (QTAIM) provide detailed insights into the nature and strength of these interactions mdpi.comresearchgate.netacs.orgmdpi.comresearchgate.netresearchgate.netnumberanalytics.com.

Characterization of Hydrogen Bonding Networks

Hydrogen bonding is a significant intermolecular interaction in the crystal structures of this compound compounds. Computational methods are employed to characterize these hydrogen bond networks, including identifying the types of hydrogen bonds (e.g., N-H...S, C-H...S, N-H...N, N-H...Cl) and determining their geometrical parameters like bond lengths and angles researchgate.netacs.orgmdpi.comresearchgate.netresearchgate.netnih.govias.ac.inmdpi.com.

Computational energy calculations, such as those performed using Crystal Explorer, can quantify the energy contribution of individual intermolecular interactions within the crystal lattice acs.orgresearchgate.net. QTAIM analysis, based on the topological analysis of electron density, can also be used to reveal the nature of pair intermolecular interactions mdpi.com. These computational approaches help in understanding how hydrogen bonds influence the aggregation of molecules and the formation of specific supramolecular synthons and three-dimensional networks in the solid state acs.orgresearchgate.netresearchgate.net.

Quantitative Analysis of π-π Stacking Interactions

π-π stacking interactions, involving the attractive forces between aromatic rings, also play a role in the crystal packing of this compound derivatives researchgate.netresearchgate.net. Computational methods allow for the quantitative analysis of these interactions.

Similar to hydrogen bonding, Hirshfeld surface analysis can identify and quantify the contribution of π-π stacking interactions to the crystal packing researchgate.netresearchgate.net. The percentage of the Hirshfeld surface area attributed to C...C contacts, indicative of π-π stacking, can be calculated researchgate.net. For example, aromatic π...π stacking interactions between ring centroids have been reported and quantified using Hirshfeld surface analysis for a cadmium complex of this compound researchgate.net.

Computational methods can also be used to calculate the energy of π-π interactions and analyze their nature scholaris.camdpi.comrsc.org. While the term "π-stacking" has been debated, computational studies using energy decomposition analysis help in understanding the physical origins of these interactions, which involve a combination of dispersion, electrostatic, and steric contributions rsc.org. The relative position of substituents on aromatic rings can significantly influence the strength of π-π stacking interactions, an effect that can be investigated computationally nih.gov. Computational criteria, such as the LOLIPOP index, have been developed to predict the π-stacking ability of aromatic molecules based on their electron density features researchgate.net.

Computational studies on this compound and its complexes demonstrate the importance of π-π stacking interactions in stabilizing crystal structures and influencing packing features acs.orgresearchgate.net.

Computational Elucidation of Reaction Mechanisms

Computational methods are widely used to investigate the step-by-step processes of chemical reactions involving this compound, providing detailed insights into how reactants transform into products. Density Functional Theory (DFT) is a commonly employed method for these studies. rsc.orgresearchgate.netrsc.org For instance, DFT calculations have been utilized to study the mechanism of thioamide formation through palladium-mediated decarboxylative transformation of aromatic carboxylic acids and insertion of isothiocyanates. rsc.org This involves modeling key steps like decarboxylation and insertion. rsc.org

Another application is the mechanistic study of the decomposition of benzoylthioureas into benzamides and thiobenzamides. DFT calculations helped to understand the favored reaction pathways based on the migration of aryl or phenyl groups in intermediates. researchgate.netrsc.org

Computational studies have also been applied to understand the mechanisms of reactions starting from primary thioamides, such as the Eschenmoser coupling reaction and Hantzsch thiazole (B1198619) synthesis. beilstein-journals.org These studies help identify factors influencing product distribution. beilstein-journals.org

Identification and Characterization of Transition States

Transition states are crucial, albeit fleeting, configurations of atoms that represent the highest energy point along a reaction pathway, connecting reactants to products. mit.edunumberanalytics.com Identifying and characterizing these states computationally is key to understanding reaction kinetics and mechanisms. numberanalytics.com

Computational methods, particularly quantum chemistry techniques like DFT and ab initio methods, are used to locate and characterize transition states. mit.eduims.ac.jpwikipedia.org These calculations can provide the structure and energy of the transition state. mit.edunumberanalytics.com For example, DFT calculations have been used to identify transition states in reactions involving this compound derivatives, such as the insertion of isothiocyanates into palladium-aryl bonds. rsc.org

Theoretical studies on reactions starting from primary thioamides have also involved calculating the energies of important reaction species on the potential energy surface, including transition states, to understand reaction pathways and barriers. beilstein-journals.org

Mapping Reaction Energy Profiles

Mapping the reaction energy profile involves determining the relative energies of reactants, intermediates, transition states, and products along a reaction pathway. This provides a comprehensive picture of the energy changes that occur during a reaction and helps to determine the feasibility and kinetics of different pathways. rsc.orgmdpi.com

Computational methods, such as DFT, are used to calculate the energies of the various points on the potential energy surface. rsc.orgrsc.orgmdpi.com These calculations can provide relative Gibbs or enthalpy energies for different steps in a reaction mechanism. rsc.orgbeilstein-journals.org For instance, DFT calculations have been used to compare the energy profiles of competing reaction pathways, such as the formation of benzamide (B126) versus this compound from benzoylthioureas, indicating the thermodynamically favored product. rsc.org

Studies on Eschenmoser coupling reactions and Hantzsch thiazole synthesis starting from thioamides have also utilized computational methods to compare the energy profiles and activation free energies of different pathways, revealing the most favorable routes. beilstein-journals.orgresearchgate.net

Theoretical Studies on Molecular Geometry and Deviations from Planarity

Theoretical calculations are extensively used to determine the equilibrium molecular geometry of this compound and investigate deviations from planarity. These studies provide insights into the molecule's three-dimensional structure and flexibility.

DFT calculations are commonly employed to optimize the molecular geometry of this compound and its derivatives in the ground state. biocrick.comnih.govresearchgate.net The calculated geometries can be compared with experimental data obtained from techniques like X-ray diffraction to validate the theoretical methods. researchgate.net

Studies have investigated the planarity of the thioamide moiety, examining internal rotation around the aryl-carbon-sulfur and carbon-nitrogen bonds, as well as the bending of substituents on the nitrogen atom relative to the thioamide plane. researchgate.net Quantum chemical calculations, often combined with experimental methods like X-ray crystallography, are used to assess these deviations from planarity, particularly in sterically crowded thiobenzamides. researchgate.netdntb.gov.uaics-ir.orgacs.orgacs.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecules and their interactions with the surrounding environment, including solvation effects. nih.govresearchgate.net

MD simulations can provide insights into the dynamic nature of this compound, such as conformational changes and internal rotations. They are also used to model the interactions between this compound and solvent molecules, which can significantly influence its structure, reactivity, and spectroscopic properties. researchgate.netnih.govgitlab.io

For example, MD simulations have been used to study the stability of complexes formed by this compound derivatives with biological targets, providing a molecular basis for understanding their activity. nih.gov Computational studies have also investigated solvent effects on properties like the C-N rotational barrier in thioamides, using methods like reaction field theory to model solvation. nih.govgitlab.io

In Silico Prediction of Spectroscopic Parameters

Computational methods allow for the in silico prediction of various spectroscopic parameters, which can aid in the interpretation of experimental spectra and provide a deeper understanding of the electronic and vibrational properties of this compound. mdpi.comclick2drug.orgnih.govnih.govmdpi.com

DFT calculations are frequently used to calculate vibrational frequencies (infrared and Raman spectra), NMR chemical shifts, and UV-Vis absorption spectra. biocrick.comnih.govresearchgate.netresearchgate.net The simulated spectra can be compared with experimental data to confirm structural assignments and validate the computational methods. biocrick.comnih.govresearchgate.net

Studies on this compound and its derivatives have reported calculated harmonic vibrational frequencies that show good agreement with observed FTIR and FT-Raman spectra. biocrick.comnih.gov Time-dependent DFT (TD-DFT) has been used to calculate UV-Vis spectra, and the results have correlated well with experimental findings. biocrick.comnih.govresearchgate.net

Furthermore, computational methods can predict parameters like HOMO-LUMO energies, which are related to electronic transitions and chemical reactivity, and molecular electrostatic potential (MESP), which indicates the charge distribution and potential sites for electrophilic or nucleophilic attack. biocrick.comnih.govresearchgate.netnih.govsciencepub.netresearchgate.net

Biological and Biomedical Research Applications of Thiobenzamide Derivatives

Medicinal Chemistry and Drug Design Applications

The unique structural features of thiobenzamide and its analogs make them valuable in the development of new therapeutic agents.

This compound Analogs as Bioisosteres of Amide Bonds for Enhanced Drug Properties

Thioamide functional groups, including those found in this compound analogs, are investigated as "single-atom" bioisosteres of amide bonds. mdpi.comresearchgate.net This replacement involves substituting the oxygen atom of an amide with a sulfur atom, which can lead to altered chemical stabilities and improved biological activities in pharmaceutical compounds compared to their amide counterparts. smolecule.commdpi.com The rationale behind these effects includes changes in hydrogen bonding strength and the structural impact of the thioamide backbone modification. mdpi.com This bioisosteric approach is a strategy in drug design to modify existing drugs or develop new ones with enhanced properties like increased chemical stability and improved biological activity. smolecule.com Bioisosteric replacement is a technique used to optimize physicochemical, pharmacological, and safety properties of drug candidates. drughunter.comnih.gov It aims to mimic the size, shape, and electronic properties of the original functional group, ideally maintaining similar biological activity while improving other desirable drug characteristics. drughunter.com

Development of Antimicrobial Agents from this compound Scaffolds

This compound and its derivatives have been identified as possessing antibacterial properties and serve as scaffolds for developing new antimicrobial agents. smolecule.com Research has explored the synthesis of novel compounds based on the this compound structure and evaluated their activity against various bacterial strains. For instance, studies have synthesized fused-thiazole derivatives derived from this compound and tested them against Gram-positive and Gram-negative bacteria. nih.gov Some of these compounds have shown potent activity against Staphylococcus aureus and Enterococcus faecium, with low minimum inhibitory concentration (MIC) values. nih.gov Specific derivatives, such as compound 15 and a catechol-derived fused thiazole (B1198619) derivative (compound 16), have demonstrated activity against S. aureus strains and Staphylococcus epidermidis. nih.gov The emergence of antibiotic resistance has driven the search for new antimicrobial drugs with unique modes of action, and heterocyclic compounds like thiazole derivatives, which can be synthesized from this compound, are being intensively investigated for their antibacterial potential. mdpi.com

Here is a table summarizing some research findings on the antimicrobial activity of this compound derivatives:

Compound TypeTarget BacteriaKey FindingReference
Fused-thiazole derivatives from this compoundStaphylococcus aureus, Enterococcus faeciumPotent activity with low MIC values (as low as 1.56 µg/mL for E. faecium) nih.gov
Compound 15 (this compound derivative)S. aureus, Staphylococcus epidermidis, Bacillus subtilisActivity with MIC values as low as 6.25 µg/mL against S. aureus strains. nih.gov
Catechol-derived fused thiazole derivative (Compound 16)S. aureus, S. epidermidis, E. faeciumBetter activity against some S. aureus strains than compound 15; efficient inhibition of S. epidermidis and potent activity against E. faecium. nih.gov

Exploration of Anticancer Activities in this compound Derivatives

This compound derivatives have also been explored for their potential anticancer activities. nih.gov Research has investigated the cytotoxic potential of thiobenzanilide (B1581041) derivatives against human cancer cell lines, such as human melanoma A375 cells and estrogen-dependent MCF-7 breast cancer cells. nih.gov Studies have indicated that certain thiobenzanilide derivatives can induce antiproliferation, leading to cell growth cycle perturbations, aberrant mitochondrial function, and subsequent apoptotic cell death in cancer cells. nih.govnih.gov For example, research on thiobenzanilide agents (4a-c) demonstrated higher cytotoxicity against human melanoma A375 cells compared to nitrobenzanilides. nih.gov These agents were found to induce significant G2/M phase arrest, progressing to early apoptosis, and the mechanism appears to involve the loss of mitochondrial membrane potential, reduced ATP synthesis, increased reactive oxygen species (ROS) generation, and activation of caspase-3. nih.gov Novel this compound-based ruthenium complexes have also shown cytotoxic activity against various cancer cell lines, including leukemia cancer cells (HL-60 strain), ovarian, and colon cancer cells, inducing apoptosis. researchgate.net

Here is a table summarizing some research findings on the anticancer activity of this compound derivatives:

Compound TypeTarget Cancer Cell LinesKey FindingReference
Thiobenzanilide derivativesHuman melanoma A375, MCF-7 breast cancer cellsInduced antiproliferation, cell cycle perturbations, mitochondrial dysfunction, and apoptosis. nih.gov Some showed antiproliferative activity. nih.gov nih.gov
Thiobenzanilide agents (4a-c)Human melanoma A375 cellsHigher cytotoxicity than nitrobenzanilides; induced G2/M phase arrest and apoptosis via mitochondrial dysfunction and caspase-3 activation. nih.gov
This compound-based ruthenium complexesLeukemia (HL-60), ovarian, colon cancer cellsShowed cytotoxic activity and induced apoptosis. researchgate.net HL-60 was particularly sensitive. researchgate.net researchgate.net

Role in Pharmaceutical Development as Key Intermediates

This compound and its derivatives serve as key building blocks and intermediates in the synthesis of various pharmaceutical products. smolecule.comlookchem.com Their unique structure and reactivity make them valuable in creating new drugs and biologically active compounds. lookchem.comchemimpex.com For example, 3-bromo-thiobenzamide is utilized as a key building block in the production of pharmaceutical products, contributing to the synthesis of new drugs. lookchem.com Similarly, 4-ethyl-thiobenzamide is recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways. chemimpex.com The use of thioamides as reactive intermediates towards various heterocyclic compounds, which are important in medicinal chemistry, further highlights their role in pharmaceutical development. smolecule.commdpi.com

Biochemical Research: Investigations into Enzyme Interactions and Metabolic Pathways

This compound is employed in biochemical research to investigate enzyme interactions and metabolic pathways. chemimpex.com Studies utilize this compound and its derivatives to understand how these compounds interact with enzymes involved in metabolism. This includes research into the biotransformation of this compound, which requires metabolic activation through a series of S-oxidations catalyzed by enzymes such as microsomal flavin-containing monooxygenase and cytochrome P450 isoforms. nih.govnih.gov The intermediate metabolites, such as this compound S-oxide (TBSO) and this compound S,S-dioxide (TBSO2), are investigated for their reactivity and role in subsequent biological effects. nih.govnih.gov Furthermore, this compound is used as a model compound in studies elucidating the mechanisms by which chemicals cause cytotoxic liver injury, focusing on the covalent binding of reactive metabolites to cellular proteins and lipids. nih.govku.eduacs.org This involves synthesizing isotopic variants of this compound to probe metabolism and covalent binding in various biological systems. ku.edu Research also explores the metabolism of thioamides by bacterial strains, such as Ralstonia pickettii TA, to understand the enzymatic pathways involved in their degradation. asm.org

Studies on Drug Metabolism and Associated Toxicity

Studies on this compound delve into its drug metabolism and the associated toxicity. This compound is known to be acutely hepatotoxic in rats, causing effects like cholestasis, hyperbilirubinemia, steatosis (fatty liver), and centrolobular necrosis. nih.gov This toxicity is linked to its metabolic activation, leading to the formation of chemically reactive metabolites. nih.govku.eduacs.org The biotransformation of this compound involves sequential S-oxidations, producing reactive intermediates like this compound S-oxide and this compound S,S-dioxide. nih.govnih.gov The S,S-dioxide metabolite is a highly reactive electrophilic acylating agent that can covalently bind to cellular macromolecules, including proteins and lipids. nih.govacs.org Research has identified numerous liver proteins targeted by reactive metabolites of this compound in vivo. ku.edu The covalent binding of these metabolites to proteins and lipids is considered a crucial event triggering cytotoxicity. nih.govacs.org The relationship between the chemical reactivity of this compound metabolites and their toxicity is supported by structure-activity relationship studies, showing that substituents on the phenyl ring can significantly influence toxic potency. nih.gov Studies also investigate the specific enzymes involved in this compound metabolism, such as microsomal FAD-containing monooxygenase and cytochrome P450 enzymes. nih.gov Understanding the metabolic pathways and the formation of reactive metabolites is essential for assessing the toxicological profiles of this compound and its derivatives.

Here is a table summarizing key aspects of this compound metabolism and toxicity:

AspectDetailsReference
Toxicity Acutely hepatotoxic in rats, causing cholestasis, hyperbilirubinemia, steatosis, and centrolobular necrosis. nih.gov nih.gov
Metabolic Activation Requires sequential S-oxidations catalyzed by enzymes like microsomal FAD-containing monooxygenase and cytochrome P450. nih.govnih.gov nih.govnih.gov
Reactive Metabolites This compound S-oxide (TBSO) and this compound S,S-dioxide (TBSO2). nih.govnih.gov TBSO2 is a potent electrophilic acylating agent. nih.gov nih.govnih.gov
Covalent Binding Reactive metabolites covalently bind to cellular proteins and phosphatidylethanolamine (B1630911) lipids in the liver. nih.govku.eduacs.org nih.govku.eduacs.org
Target Proteins Numerous liver proteins have been identified as targets of covalent binding by this compound metabolites. ku.edu ku.edu

Mechanisms of this compound-Induced Hepatotoxicity

This compound is known to be hepatotoxic in rats, inducing conditions such as centrolobular necrosis, steatosis (fatty liver), cholestasis, and hyperbilirubinemia. nih.govacs.orgnih.gov Its hepatotoxicity is a consequence of oxidative bioactivation, where the parent compound is metabolized into chemically reactive intermediates. nih.govacs.org This bioactivation process is influenced by the electronic characteristics of substituents on the this compound molecule. For instance, the extent of hepatotoxicity has been shown to correlate with the electron-donating ability of para-substituents on substituted thiobenzamides. nih.gov The nature and severity of the hepatic lesion, including necrosis, ballooning degeneration, and biliary dysfunction, can vary qualitatively depending on the specific this compound analog. nih.gov

Metabolic activation of this compound is primarily catalyzed by microsomal flavin-containing monooxygenase and cytochrome P450 isoforms, particularly CYP2E1. nih.govsigmaaldrich.com This process involves sequential S-oxidations of this compound. nih.gov The intermediate S-oxide metabolite, while somewhat more reactive than this compound itself, undergoes further oxidation to a highly reactive S,S-dioxide. researchgate.netresearchgate.net This reactive metabolite is believed to be largely responsible for the observed toxicity. researchgate.net The route of administration can also influence the extent of hepatic necrosis and biliary dysfunction, likely due to effects on the pharmacokinetics of this compound and its sulfoxide (B87167) metabolite. nih.gov

Covalent Adduction of Cellular Proteins and Lipids by Reactive Metabolites

A key mechanism underlying this compound-induced hepatotoxicity is the covalent binding of its reactive metabolites to cellular macromolecules, specifically proteins and lipids. nih.govcapes.gov.br The iminosulfinic acid metabolite of this compound is implicated in this covalent binding to cellular proteins and phosphatidylethanolamine (PE) lipids. nih.govcapes.gov.bracs.org

Studies using radiolabeled this compound have shown significant levels of covalently bound radioactivity in both cytosolic and microsomal protein fractions of rat liver. nih.govcapes.gov.bracs.org For example, covalent binding levels of [¹⁴C]-TB metabolites to rat liver cytosolic proteins were found to be 25.6 nmol equivalents/mg protein, while microsomal proteins showed 36.8 nmol equivalents/mg protein. nih.gov These levels are notably higher than those typically reported for other hepatotoxins like acetaminophen (B1664979) or bromobenzene. nih.gov

The reactive metabolites of this compound can form different types of adducts. Research has indicated the formation of both amide- and amidine-type adducts on lysine (B10760008) side chains of proteins. researchgate.netacs.org In contrast, only amidine-type adducts have been observed with PE phospholipids. researchgate.net Mass spectral analyses have identified N-benzimidoyl derivatives as the modified form of typical microsomal PE lipids. nih.govacs.orgnih.gov Quantitative analysis revealed that a substantial portion, up to 25%, of total microsomal PE can become modified within a few hours after a hepatotoxic dose of this compound in rats. nih.govacs.orgnih.gov Compared to metabolites of other compounds like bromobenzene, this compound metabolites exhibit a higher selectivity for binding to microsomal PE versus microsomal protein. nih.gov

Identifying the specific protein targets of these reactive metabolites is crucial for understanding the link between covalent binding and toxicity. Studies employing techniques like two-dimensional gel electrophoresis and mass spectrometry have identified numerous cytosolic and microsomal proteins that are modified by this compound metabolites in rat liver. capes.gov.bracs.org These modified proteins are involved in a variety of biological functions. capes.gov.bracs.org

Data on Covalent Binding of [¹⁴C]-Thiobenzamide Metabolites to Rat Liver Macromolecules:

Macromolecule FractionCovalent Binding Level (nmol equivalents/mg)
Cytosolic Proteins25.6 nih.gov
Microsomal Proteins36.8 nih.gov
Microsomal PE LipidsUp to 25% modification of total PE within 5 hours nih.govacs.orgnih.gov

Disruption of Cellular Homeostasis and Signaling Pathways by this compound Metabolites

The covalent adduction of cellular proteins and lipids by reactive this compound metabolites is believed to lead to the disruption of cellular homeostasis and signaling pathways, ultimately contributing to cytotoxicity and liver injury. While the precise sequence of events following covalent binding is still under investigation, several potential mechanisms are being explored.

The modification of proteins by this compound metabolites, particularly those involved in maintaining cellular energy balance and homeostasis, or those participating in kinase-based signaling pathways, could impair their function. capes.gov.br This disruption can interfere with critical cellular processes necessary for survival and normal liver function. capes.gov.br

Furthermore, the substantial covalent modification of microsomal PE lipids observed after this compound administration suggests a potential impact on membrane integrity and function. nih.govacs.orgnih.gov Phosphatidylethanolamine is a major component of cellular membranes, and its widespread modification could affect membrane fluidity, enzyme activity associated with membranes, and the localization or function of membrane-bound proteins. nih.gov

Research suggests that the set of proteins modified by this compound metabolites overlaps partly with those targeted by other metabolically activated hepatotoxins, indicating potential common pathways of toxicity. capes.gov.br The relationship between the adduction of specific target proteins and the resulting cytotoxicity is discussed in the context of mechanisms such as the inhibition of enzymes vital for cellular energy and homeostasis, the induction of the unfolded protein response, and interference with signaling pathways that regulate cell survival. capes.gov.br Disruptions in cellular signaling pathways, such as those involved in regulating cell proliferation and apoptosis, are critical for maintaining tissue homeostasis. uam.esfrontiersin.org While the direct impact of this compound metabolites on specific signaling cascades is an area of ongoing research, the covalent modification of proteins within these pathways could lead to their dysregulation. capes.gov.brscientificarchives.com Effective communication among organelles and coordinated metabolism, which are essential for cellular health, rely on intricate signaling processes that could be vulnerable to disruption by reactive metabolites. nih.gov

Future Research Directions and Emerging Challenges in Thiobenzamide Chemistry

Innovation in Sustainable and Economical Synthetic Methodologies

The development of environmentally benign and cost-effective methods for the synthesis of thiobenzamide and its derivatives is a primary focus of current research. Traditional methods often rely on harsh reagents and organic solvents, posing environmental and economic challenges. Modern research is geared towards greener alternatives that offer high yields and purity.

One promising approach is the use of elemental sulfur as the sulfur source, which is an inexpensive and readily available reagent. Microwave-assisted organic synthesis has also emerged as a powerful tool for the rapid and efficient synthesis of this compound. This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Mechanochemical synthesis, a solvent-free approach, is another area of active investigation. By grinding solid reactants together, this method can significantly reduce waste and energy consumption. Furthermore, the use of water as a solvent is being explored to develop more sustainable synthetic protocols.

Future innovations will likely focus on the development of novel catalytic systems that can facilitate the synthesis of this compound under even milder conditions. The use of reusable catalysts and flow chemistry setups are also anticipated to play a significant role in making the production of this compound more sustainable and economical.

Synthetic MethodKey FeaturesAdvantages
Microwave-Assisted SynthesisRapid heating, shorter reaction timesHigh yields, reduced byproducts, energy efficient
Mechanochemical SynthesisSolvent-free, grinding of solid reactantsReduced waste, low energy consumption, simple setup
Aqueous Media SynthesisUse of water as a solventEnvironmentally friendly, low cost, improved safety
Elemental Sulfur-Based MethodsUtilizes elemental sulfur as the sulfur sourceInexpensive reagent, readily available

Discovery of Novel Reactivity and Catalytic Systems Involving this compound

This compound's unique electronic and structural features make it a versatile building block in organic synthesis. Its ability to act as a sulfur donor, a nucleophile, and a ligand for metal catalysts continues to be exploited in the development of novel chemical transformations.

Recent research has demonstrated the use of this compound in the synthesis of a wide range of heterocyclic compounds, which are important scaffolds in medicinal chemistry and materials science. For instance, it can participate in cycloaddition reactions and condensation reactions to form thiazoles, thiadiazoles, and other sulfur-containing heterocycles.

This compound also plays a crucial role in the development of new catalytic systems. As a ligand, it can coordinate with various metal centers to form catalysts with unique reactivity and selectivity. These this compound-based catalysts are being explored for a variety of organic transformations, including cross-coupling reactions and C-H activation.

The exploration of this compound's reactivity under different reaction conditions, such as photoredox catalysis and electrochemistry, is an emerging area of research. These approaches could unlock new reaction pathways and provide access to novel chemical structures that are not achievable through traditional thermal methods.

Rational Design and Synthesis of Advanced Materials Incorporating this compound Motifs

The incorporation of this compound units into polymers and other materials can impart unique optical, electronic, and mechanical properties. The sulfur atom in the thioamide group can participate in non-covalent interactions, such as hydrogen bonding and coordination with metal ions, which can influence the self-assembly and bulk properties of the materials.

One area of interest is the development of coordination polymers and metal-organic frameworks (MOFs) using this compound-based ligands. These materials have potential applications in gas storage, separation, and catalysis. The ability of the thioamide group to bind to different metal centers allows for the rational design of materials with specific pore sizes and functionalities.

This compound-containing polymers are also being investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The electron-rich nature of the thioamide group can influence the electronic properties of the polymer, making it suitable for these applications.

Future research in this area will focus on the synthesis of well-defined polymers and materials with precise control over their molecular weight, architecture, and properties. The development of new polymerization techniques and post-polymerization modification strategies will be crucial for advancing this field.

Enhanced Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches

A deeper understanding of the relationship between the structure of this compound and its reactivity is essential for the rational design of new reactions and materials. The integration of experimental techniques, such as spectroscopy and X-ray crystallography, with computational methods, like density functional theory (DFT), is a powerful approach to achieve this goal.

Computational studies can provide valuable insights into the electronic structure, reaction mechanisms, and spectroscopic properties of this compound and its derivatives. For example, DFT calculations can be used to predict the most likely reaction pathways, identify key intermediates and transition states, and explain the observed regioselectivity and stereoselectivity of a reaction.

Experimental studies, on the other hand, provide the necessary data to validate and refine the computational models. Spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can be used to characterize the structure and bonding of this compound and its reaction products. X-ray crystallography can provide precise information about the three-dimensional structure of these molecules in the solid state.

The synergy between experimental and computational approaches will continue to be a driving force in advancing our understanding of this compound chemistry. This integrated approach will enable the prediction of new reactivity patterns and the design of molecules with tailored properties.

TechniqueInformation Gained
Density Functional Theory (DFT)Electronic structure, reaction mechanisms, spectroscopic properties
Nuclear Magnetic Resonance (NMR)Molecular structure, connectivity of atoms
Infrared (IR) SpectroscopyFunctional groups, vibrational modes
X-ray CrystallographyThree-dimensional molecular structure, bond lengths and angles

Expansion of Biomedical and Therapeutic Applications of this compound Derivatives

This compound and its derivatives have shown promise in a variety of biomedical and therapeutic applications. The thioamide functional group is a key structural motif in a number of biologically active molecules.

One of the most well-known applications of a this compound derivative is in the treatment of tuberculosis. Ethionamide, a derivative of thioisonicotinamide, is a second-line antitubercular drug. Research is ongoing to develop new this compound-based compounds with improved efficacy and reduced side effects.

This compound derivatives have also been investigated for their potential as anticancer, antifungal, and antiviral agents. The ability of the thioamide group to interact with biological targets, such as enzymes and receptors, makes it an attractive scaffold for drug design.

The development of new synthetic methodologies, as discussed in section 9.1, will play a crucial role in expanding the biomedical applications of this compound derivatives. The ability to efficiently synthesize a diverse library of compounds is essential for structure-activity relationship (SAR) studies and the identification of lead compounds with promising therapeutic potential.

Future research in this area will focus on the design and synthesis of novel this compound derivatives with improved pharmacological properties, such as enhanced potency, selectivity, and metabolic stability. The use of computational tools for drug design and the development of targeted drug delivery systems will also be important areas of investigation.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis methods for Thiobenzamide, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound is commonly synthesized via thionation of benzamide using Lawesson’s reagent under microwave-assisted conditions (70–80°C, 15–30 min), achieving yields of 85–92% . Optimization involves adjusting solvent polarity (e.g., toluene for reflux) and stoichiometric ratios (1:1.2 benzamide:Lawesson’s reagent). Post-synthesis characterization employs 1^1H NMR (δ 7.5–8.0 ppm for aromatic protons) and HRMS for purity validation .
  • Table 1 : Synthesis Conditions and Yields

ReagentSolventTemperatureTime (min)Yield (%)
Lawesson’s ReagentToluene110°C6078%
Lawesson’s ReagentMicrowave70–80°C1592%

Q. How is acute toxicity of this compound assessed in preliminary pharmacological studies?

  • Methodological Answer : Acute toxicity is evaluated using in vitro liver microsomal assays to monitor S-oxidation metabolites. LC-MS/MS quantifies this compound S-oxide (m/z 154.03), with cytochrome P450 isoforms (e.g., CYP3A4) identified via enzyme inhibition assays . Dose-response curves (IC50_{50} values) are generated using HepG2 cells, with glutathione depletion as a toxicity marker .

Advanced Research Questions

Q. What experimental strategies differentiate the metabolic pathways of this compound in Mycobacterium tuberculosis versus mammalian systems?

  • Methodological Answer : Comparative studies use knockout microbial strains (e.g., M. tuberculosis ΔetaA) and mammalian hepatocyte models. Flavin-containing monooxygenase (FMO) activity in mammals is assayed via NADPH-dependent oxidation, while microbial EtaA activity is measured using 35^{35}S-labeled this compound to track S-oxide and sulfinic acid intermediates . Metabolite profiling via UPLC-QTOF-MS identifies species-specific byproducts like benzonitrile (microbial) and benzamide (mammalian) .
  • Table 2 : Key Enzymes and Metabolites

SystemEnzymeMajor MetaboliteToxicity Mechanism
M. tuberculosisEtaA (FMO)This compound S-oxideDNA alkylation via nitriles
Mammalian HepatocytesCYP3A4/FMO3S,S-dioxideROS generation

Q. How can controlled-release systems for this compound be designed to improve therapeutic efficacy in antimicrobial applications?

  • Methodological Answer : Poly(lactic acid) (PLA) polymers functionalized with thiol groups enable sustained release. Backbone-modified PLA (e.g., PLA-g-thioglycerol) is synthesized via ring-opening polymerization, achieving 80% this compound release over 14 days in vitro. Release kinetics are modeled using Higuchi equations, with diffusion coefficients calculated via Franz cell assays . In vivo efficacy is tested in murine models infected with M. tuberculosis, measuring bacterial load reduction (CFU/mL) in lung tissues .

Q. What analytical techniques resolve contradictions in reported toxicity mechanisms of this compound derivatives?

  • Methodological Answer : Discrepancies arise from metabolite stability and assay conditions. For example, this compound S-oxide’s instability in aqueous buffers is addressed by using stabilized deuterated solvents in NMR (e.g., DMSO-d6_6). Conflicting cytotoxicity data are reconciled via standardized ROS assays (e.g., DCFH-DA fluorescence) and comparative transcriptomics (RNA-seq) to identify conserved oxidative stress pathways .

Methodological Best Practices

  • Data Contradiction Analysis : Use orthogonal validation (e.g., MALDI-TOF for protein adducts + computational docking simulations) to confirm metabolite interactions .
  • Experimental Design : For in vivo studies, ensure sample sizes (n ≥ 6) and controls (e.g., wild-type vs. CYP2E1-null mice) to account for metabolic variability .

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Feasible Synthetic Routes

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Reactant of Route 1
Thiobenzamide
Reactant of Route 2
Reactant of Route 2
Thiobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.